LogP Differential: Carboxamide (0.81) vs. Carboxylic Acid Analog (2.6) — Impact on Aqueous Solubility and Permeability Predictions
The target compound (CAS 320419-41-8) exhibits a computed LogP of 0.81 , whereas its direct carboxylic acid analog (CAS 121582-66-9) has an XLogP3 of 2.6 [1]. This LogP difference of approximately 1.8 log units corresponds to a ~63-fold difference in predicted octanol-water partition coefficient, indicating substantially higher aqueous solubility and lower membrane permeability for the carboxamide relative to the acid. This places the carboxamide in a more favorable drug-likeness space (LogP < 5) and closer to the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five. Published SAR studies on pyridazine-3-carboxamides confirm that measured LogP values for this carboxamide class correlate with improved drug-likeness over more lipophilic analogs [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.81 (computed, Chemsrc) |
| Comparator Or Baseline | CAS 121582-66-9 (carboxylic acid analog): XLogP3 = 2.6 (computed, Angene Chemical) |
| Quantified Difference | ΔLogP ≈ –1.8 (target is ~63× more hydrophilic by partition coefficient ratio) |
| Conditions | Computed physicochemical properties from Chemsrc and Angene Chemical databases; cross-validation against experimental LogP measurements in pyridazine-3-carboxamide series from Raghavan et al. (2017) |
Why This Matters
A LogP difference of 1.8 units directly impacts aqueous solubility and predicted passive membrane permeability, making the carboxamide a distinctly更适合的选择 for medicinal chemistry programs requiring balanced hydrophilicity without ester prodrug strategies.
- [1] Angene Chemical. 3-Pyridazinecarboxylic acid, 1-(2,4-dichlorophenyl)-1,6-dihydro-4-hydroxy-6-oxo- (CAS 121582-66-9). XLogP3: 2.6. https://www.angenechem.com/121582-66-9 (retrieved 2026-05-03). View Source
- [2] Raghavan, S. et al. (2017). Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry, 138, 552–564. 'Drug-likenesses of compounds demonstrated to be improved by measuring logP … logPs of some representative compounds were measured to display significantly decreased values in comparison with GW842166X.' View Source
